![molecular formula C7H7Cl2NO B3157231 O-[(3,4-二氯苯基)甲基]羟胺 CAS No. 84772-12-3](/img/structure/B3157231.png)

O-[(3,4-二氯苯基)甲基]羟胺

描述

O-[(3,4-dichlorophenyl)methyl]hydroxylamine, also referred to as DCPMH, is a chemical compound with a molecular weight of 192.04 g/mol. It is a derivative of hydroxylamine, with the hydroxyl hydrogen replaced by a methyl group .

Synthesis Analysis

DCPMH can be synthesized through the Mitsunobu reaction, where ethyl 2-arylhydrazinecarboxylates work as organocatalysts. They provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Molecular Structure Analysis

The molecular structure of DCPMH contains a total of 29 bonds, including 19 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 hydroxylamine (aliphatic) .Chemical Reactions Analysis

DCPMH can participate in the Mitsunobu reaction, which is an oxidation-reduction condensation. This reaction has been widely used for the substitution of hydroxyl groups or inversion of the stereochemistry of secondary alcohols .Physical And Chemical Properties Analysis

DCPMH is a solid substance at room temperature .科学研究应用

- Dichlorobenzonitriles (DCBNs) are essential organic intermediates used in the production of fine chemicals. They find applications in herbicides, pesticides, medicines, dyes, engineering plastics, and photosensitive materials .

- The synthesis of 2,4-dichlorobenzonitrile involves direct ammoxidation of 2,4-dichlorobenzyl chloride, yielding higher yields at lower reaction temperatures compared to ammoxidation of 2,4-dichlorotoluene. This process demonstrates the successful conversion of multi-chlorobenzyl chlorides to benzonitriles .

- O-benzylhydroxylamine (O-BHA) serves as a derivatization reagent for the analysis of short-chain fatty acids (SCFAs). Researchers evaluate its effectiveness alongside other reagents like 3-nitrophenylhydrazine and 2-picolylamine in liquid chromatography-tandem mass spectrometry (LC–MS/MS) for SCFA classification .

- O-benzylhydroxylamine can be used for the synthesis of oxime and oxime ether derivatives. For instance, it participates in reactions with acetyl indoles or other indole substrates in dimethylformamide (DMF) to yield desired products .

Organic Synthesis and Chemical Intermediates

Analytical Chemistry

Synthetic Chemistry

作用机制

While the exact mechanism of action for DCPMH is not specified in the search results, it’s worth noting that its derivative, methoxyamine, is known to covalently bind to apurinic/apyrimidinic (AP) DNA damage sites and inhibit base excision repair (BER). This may result in an increase in DNA strand breaks and apoptosis .

安全和危害

属性

IUPAC Name |

O-[(3,4-dichlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMBDDNTFJQHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(3,4-dichlorophenyl)methyl]hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

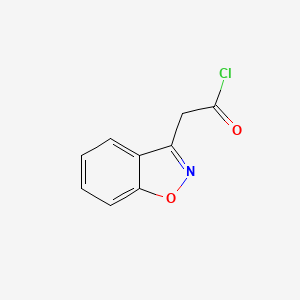

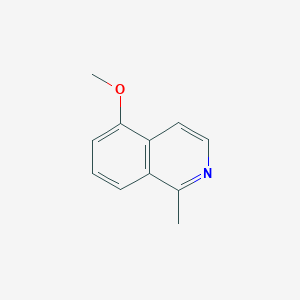

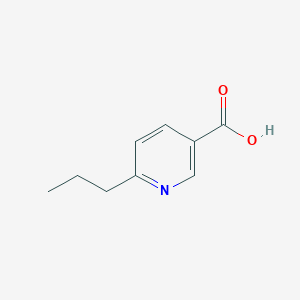

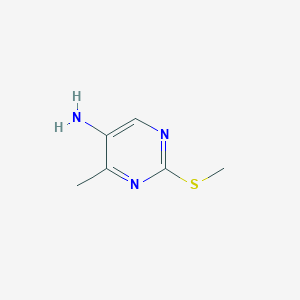

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B3157195.png)

![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)

![1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157221.png)

![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)